
2-Chloro-2,2-difluoroacetate
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Overview
Description
2-Chloro-2,2-difluoroacetate (ClCF₂COO⁻) is a fluorinated carboxylate salt commonly used as a reagent in organic synthesis. Its sodium salt (CAS 1895-39-2) has a molecular weight of 152.46 g/mol and is widely employed in difluoromethylation reactions, particularly for introducing the -CF₂- group into aromatic systems under basic conditions . It also serves as a precursor for difluorocarbene generation in palladium-catalyzed ring expansion reactions . The compound is stable under dry, room-temperature storage but requires careful handling due to hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .
Scientific Research Applications
Difluoromethylation Reactions
One of the primary applications of 2-chloro-2,2-difluoroacetate is in difluoromethylation processes:
- Synthesis of Difluoromethyl Compounds: The compound is utilized as a difluoromethylating agent in various organic reactions, particularly for the modification of aromatic compounds and heterocycles. For example, sodium this compound has been successfully employed in the difluoromethylation of 2-hydroxychalcones, leading to new derivatives with potential biological activity .
Reaction Type | Substrate Type | Product Type | Reference |
---|---|---|---|
Difluoromethylation | 2-Hydroxychalcones | Difluoromethylated Chalcones |
Pharmaceutical Applications
The introduction of difluoromethyl groups into drug candidates can significantly alter their pharmacological properties:
- Antiviral Activity: Research has shown that compounds derived from difluoromethylated structures exhibit potent antiviral activity against HIV-1 protease inhibitors. For instance, gem-difluoro-bis-tetrahydrofuran derivatives demonstrated high inhibitory potency against HIV-1 protease with EC50 values in the picomolar range .
Anticancer Research
Difluoromethylated compounds have also been investigated for their anticancer properties:
- Cytotoxicity Studies: A series of difluoromethylated fluorene derivatives were synthesized and evaluated for their cytotoxic effects against human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines. Many exhibited significant activity compared to standard treatments like 5-fluorouracil .
Case Study 1: Antiviral Efficacy of Difluoromethylated Compounds
In a study focusing on the design and synthesis of HIV protease inhibitors, compounds incorporating difluoromethyl groups showed improved lipophilicity and permeability across biological membranes. These characteristics are crucial for enhancing bioavailability and efficacy against viral targets .
Case Study 2: Anticancer Activity Evaluation
A comprehensive evaluation of difluoromethylated fluorene derivatives revealed that several compounds exhibited promising cytotoxicity against cancer cell lines through mechanisms involving apoptosis induction. The structure-activity relationship (SAR) studies indicated that specific substitutions significantly enhance biological activity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing sodium 2-chloro-2,2-difluoroacetate in laboratory settings?
Sodium this compound is typically synthesized via nucleophilic substitution reactions. For example, alkylation of amines or phenols with methyl this compound under basic conditions (e.g., cesium carbonate in DMF) is a common approach . Another method involves reacting gem-difluoroalkenes with sodium this compound in the presence of triphenylphosphine and DMF at elevated temperatures (~100°C) . Key considerations include stoichiometric control of reagents and inert atmosphere to minimize hydrolysis.
Q. What safety precautions are essential when handling this compound derivatives?
Critical safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335) .
- Storage: Store in a dark, dry place at room temperature, sealed under inert gas to prevent degradation .
- Waste Disposal: Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .
Q. How is sodium this compound characterized analytically?
Key analytical techniques include:
- NMR Spectroscopy: 1H NMR (δ 3.74–4.22 ppm for methoxy/aryl protons) and 19F NMR to confirm fluorine substitution .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M + H]+ at m/z 502.1284) .
- Elemental Analysis: For C, H, and N content validation (e.g., C22H25F2NO8S) .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in nucleophilic substitutions?
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing transition states .
- Catalyst Use: Nickel or palladium catalysts improve yields in cross-coupling reactions (e.g., triazole synthesis) .
- Temperature Control: Heating to 120°C accelerates reactions but requires monitoring for decomposition .
- Base Compatibility: Cesium carbonate or K3PO4 is preferred for deprotonation without side reactions .
Q. How do geminal difluoro and chloro substituents influence the reactivity of acetate esters?
The electron-withdrawing effects of fluorine and chlorine atoms:
- Electronic Effects: Reduce electron density at the carbonyl carbon, enhancing electrophilicity for nucleophilic attacks .
- Metabolic Stability: Fluorine impedes oxidative metabolism, increasing bioavailability in drug candidates .
- Steric Effects: The small size of fluorine allows minimal steric hindrance, enabling selective functionalization .
Q. What strategies resolve contradictions in spectroscopic data for novel this compound derivatives?
- Multi-Technique Validation: Cross-validate NMR, HRMS, and X-ray crystallography to confirm structural assignments .
- Isotopic Labeling: Use 13C/2H-labeled analogs to trace unexpected peaks in complex mixtures.
- Computational Modeling: DFT calculations predict NMR shifts and optimize geometries for ambiguous cases .
Q. Methodological Guidance
Risk Assessment in Experimental Design
- Hazard Identification: Review SDS for toxicity (e.g., LD50, LC50) and ecological impact .
- Gas Evolution Management: Use oil bubblers or scrubbers for reactions releasing volatile byproducts (e.g., HCl) .
- Scale-Up Considerations: Conduct small-scale trials to assess exothermicity before scaling .
Troubleshooting Low Yields
Comparison with Similar Compounds
Sodium Chloroacetate (ClCH₂COO⁻Na⁺)
- Structural Difference : Lacks fluorine substituents.
- Reactivity: Primarily used in nucleophilic substitutions (e.g., SN2 reactions) due to the activated chlorine atom. Unlike 2-chloro-2,2-difluoroacetate, it cannot generate carbenes or participate in fluorination reactions.
- Applications: Limited to non-fluorinated alkylation reactions.
- Safety : Less corrosive than fluorinated analogs but still hazardous (causes severe skin burns, H314) .
Ethyl this compound (ClCF₂COOEt)
- Structural Difference : Ethyl ester derivative of the sodium salt.
- Reactivity : Functions as an electrophile in Reformatsky reactions and esterification processes. The ester group enhances volatility but reduces stability compared to the sodium salt .
- Applications : Intermediate in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) .
- Safety : Highly flammable (H225) and corrosive (H314) due to the ester moiety .
Potassium 2-Bromo-2,2-difluoroacetate (BrCF₂COO⁻K⁺)
- Structural Difference : Bromine replaces chlorine.
- Reactivity : Bromine’s superior leaving group ability enhances carbene generation efficiency compared to the chloro analog. However, the compound is hygroscopic, requiring storage in nitrogen-filled environments .
- Applications : Preferred in reactions demanding rapid difluorocarbene release.
- Safety : Similar hazards to sodium this compound but with added handling complexity due to hygroscopicity .
Ethyl 2-Bromo-2,2-difluoroacetate (BrCF₂COOEt)
- Structural Difference : Bromine and ethyl ester group.
- Reactivity : More reactive than ethyl chloro-difluoroacetate in alkylation reactions due to bromine’s leaving group propensity. Used in fluorinated drug intermediates .
- Safety : Higher toxicity and volatility necessitate stringent protective measures.
Aryl-Substituted Derivatives (e.g., Ethyl 2-(3-Chlorophenyl)-2,2-difluoroacetate)
- Structural Difference : Aromatic substituents enhance steric and electronic complexity.
- Reactivity : Tailored for targeted drug design, such as PDE4 inhibitors or HIV protease ligands .
- Applications : Specialized intermediates in medicinal chemistry with modified pharmacokinetic properties .
Comparative Data Table
Key Research Findings
- Reactivity Hierarchy: Bromo analogs > Chloro analogs > Non-fluorinated derivatives. Bromine’s leaving group ability accelerates reactions but complicates storage .
- Pharmaceutical Utility : Sodium this compound is pivotal in synthesizing HIV protease inhibitors (e.g., compound 7 in ) and kinase inhibitors (e.g., 26e in ) due to its balanced reactivity and stability .
- Safety Trade-offs : Ethyl esters offer synthetic flexibility but introduce flammability risks, whereas sodium salts are safer for large-scale use .
Preparation Methods
Neutralization of Chlorodifluoroacetic Acid with Sodium Hydroxide
The most direct and widely reported method involves neutralizing chlorodifluoroacetic acid (ClCF₂COOH) with sodium hydroxide (NaOH). This approach is scalable and yields high-purity SCDA.
Procedure:
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Reactants :
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Chlorodifluoroacetic acid (ClCF₂COOH)
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Aqueous sodium hydroxide (NaOH)
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Reaction Mechanism :
ClCF2COOH+NaOH→ClCF2COO−Na++H2O -
Steps :
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Dissolve NaOH in water under cooling to prevent exothermic runaway.
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Gradually add ClCF₂COOH to the NaOH solution while maintaining pH 7–8.
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Evaporate the solution under reduced pressure to isolate crystalline SCDA.
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Key Data :
Alternative Synthetic Routes
Transesterification of Difluoroacetic Acid Esters
A patent (US9120740B2) describes transesterifying difluoroacetic acid esters (e.g., methyl/ethyl difluoroacetate) with aliphatic carboxylic acids (e.g., formic acid) under catalytic conditions:
1\text{OOCF}2\text{Cl} + \text{R}2\text{COOH} \rightarrow \text{R}2\text{OOCF}2\text{Cl} + \text{R}1\text{OH}R1OOCF2Cl+R2COOH→R2OOCF2Cl+R1OH
Conditions :
Reduction of Chlorodifluoroacetyl Chloride
Chlorodifluoroacetyl chloride (ClCF₂COCl) can be reduced using hydrogen in the presence of palladium catalysts:
2\text{COCl} + \text{H}2 \rightarrow \text{ClCF}_2\text{COOH} + \text{HCl}ClCF2COCl+H2→ClCF2COOH+HCl
Conditions :
Industrial-Scale Production and Optimization
Process Intensification
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Continuous Flow Systems : Enhance reaction efficiency and safety by minimizing thermal gradients .
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Solvent Selection : Polar aprotic solvents (e.g., DMF, diglyme) improve reaction rates and yields .
Purification Techniques
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Crystallization : Recrystallization from ethanol/water mixtures enhances purity .
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Distillation : For intermediate esters, fractional distillation removes byproducts .
Comparative Analysis of Methods
Method | Reactants | Conditions | Yield | Purity | Scalability |
---|---|---|---|---|---|
Neutralization | ClCF₂COOH, NaOH | Ambient, aqueous | >95% | ≥99% | High |
Transesterification | R₁OOCF₂Cl, R₂COOH | 70–100°C, catalytic | 74–96% | 90–95% | Moderate |
Reduction of ClCF₂COCl | ClCF₂COCl, H₂ | 40–70°C, 10–20 bar | 85–90% | 85–90% | Low |
Recent Advances
Properties
Molecular Formula |
C2ClF2O2- |
---|---|
Molecular Weight |
129.47 g/mol |
IUPAC Name |
2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 |
InChI Key |
OAWAZQITIZDJRB-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(F)(F)Cl)[O-] |
Origin of Product |
United States |
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